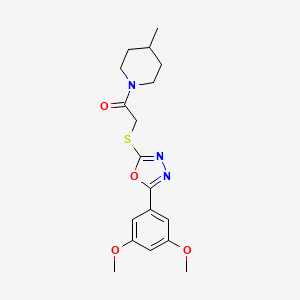

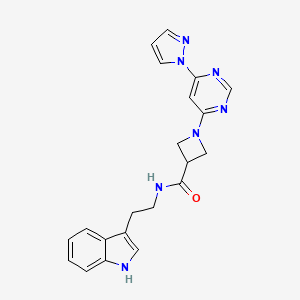

![molecular formula C17H12ClF3O3 B2900751 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one CAS No. 109140-15-0](/img/structure/B2900751.png)

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chlorinated phenoxy group, and a benzofuranone core

Mechanism of Action

Target of Action

The primary target of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one, also known as Acifluorfen , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .

Mode of Action

Acifluorfen acts by inhibiting the PPO enzyme . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing lipid peroxidation and cell membrane damage .

Biochemical Pathways

The inhibition of PPO disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these essential molecules, affecting various downstream processes. For instance, the lack of chlorophyll impairs photosynthesis, while heme deficiency affects electron transport in mitochondria .

Pharmacokinetics

It has the potential to leach into groundwater and is persistent in soils and aquatic systems .

Result of Action

The action of Acifluorfen leads to the death of susceptible plants. The inhibition of PPO and the subsequent disruption of heme and chlorophyll biosynthesis result in the cessation of critical cellular functions such as photosynthesis and respiration . This leads to the wilting and eventual death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acifluorfen. For instance, its volatility and solubility suggest that it can be affected by temperature, rainfall, and soil type . Furthermore, its persistence in soils and aquatic systems indicates that it may have long-term environmental impacts .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one are not fully understood. It is known that similar compounds interact with various enzymes and proteins. For instance, a related compound, fluoroglycofen ethyl, is degraded by the bacterium Mycobacterium phocaicum . The degradation process involves several metabolites, including 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on cells. For example, fluoroglycofen ethyl, a related compound, can cause cells and cell organelles to dry and disintegrate rapidly due to lipid peroxidation .

Molecular Mechanism

Related compounds are known to inhibit the enzyme protoporphyrinogen oxidase (PROTOX), which is involved in chlorophyll and heme biosynthesis . This inhibition leads to a chain of reactions that ultimately results in lipid peroxidation .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one typically involves multiple steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another method involves etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as crown ethers, and mixed solvents like dimethylsulfoxide/toluene, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one undergoes various chemical reactions, including:

Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of bioactive natural products and conducting polymers.

Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

Acifluorfen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Fomesafen: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.

Uniqueness

5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one is unique due to its benzofuranone core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3O3/c1-16(2)12-8-10(4-5-11(12)15(22)24-16)23-14-6-3-9(7-13(14)18)17(19,20)21/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSOGNLMQLLNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

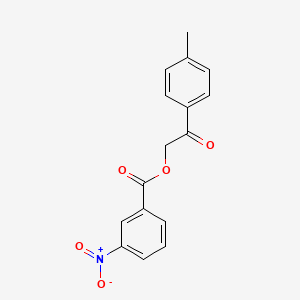

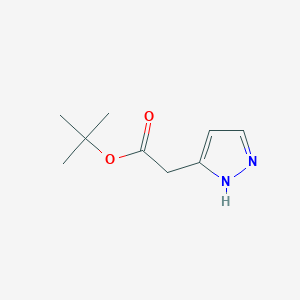

![N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2900668.png)

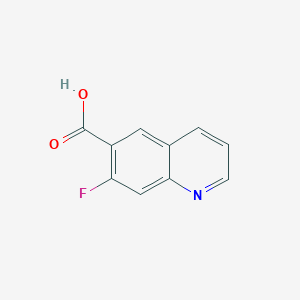

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2900674.png)

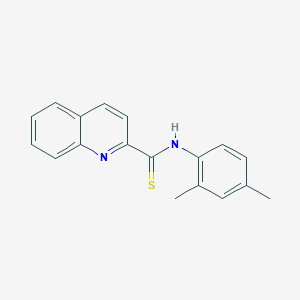

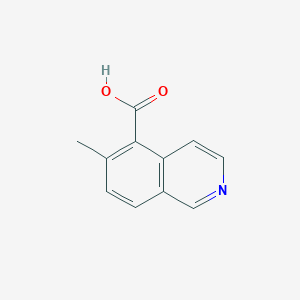

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2900677.png)

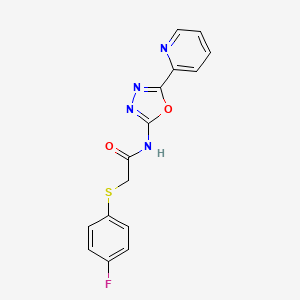

![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)

![ethyl 3-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)

![5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide](/img/structure/B2900688.png)